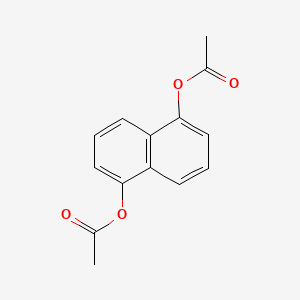

1,5-Diacetoxynaphthalene

描述

Structure

2D Structure

属性

IUPAC Name |

(5-acetyloxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(15)17-13-7-3-6-12-11(13)5-4-8-14(12)18-10(2)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXMAFKBBGXKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209241 | |

| Record name | 1,5-Naphthylene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-89-0 | |

| Record name | 1,5-Naphthalenediol, 1,5-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthylene di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diacetoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthylene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Diacetoxynaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3SQR23NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies of 1,5 Diacetoxynaphthalene and Its Derivatives

Classical and Established Synthetic Routes

Traditional chemical synthesis provides reliable and well-documented pathways to 1,5-diacetoxynaphthalene. These methods often involve straightforward reactions using readily available reagents.

Acetylation of 1,5-Dihydroxynaphthalene (B47172)

The most common and direct method for synthesizing this compound is the acetylation of 1,5-dihydroxynaphthalene. wikipedia.org This reaction involves the introduction of acetyl groups to the hydroxyl moieties of the precursor molecule. 1,5-Dihydroxynaphthalene itself is typically prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification. wikipedia.org The electron-withdrawing nature of the acetyl groups in the final product makes it more resistant to electrophilic attack compared to its dihydroxy counterpart.

Reflux Conditions with Acetic Anhydride (B1165640) in Pyridine (B92270) under Inert Atmosphere

A standard and effective procedure for the acetylation of hydroxyl groups involves the use of acetic anhydride in pyridine. nih.gov This method is widely applicable and has been successfully used for the synthesis of various diacetoxy compounds. For instance, the synthesis of 1,2-diacetoxy-l,2-dihydronaphtho[2,1-b]furan is achieved by refluxing the corresponding diol in acetic anhydride and pyridine for 24 hours. nih.gov The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. nih.gov Pyridine acts as a base to neutralize the acetic acid byproduct and can also serve as a catalyst. nih.govrsc.org The reaction mixture is usually worked up by quenching with methanol, followed by extraction and purification steps. nih.gov

Enzymatic Synthesis and Regioselectivity

Enzymatic methods, particularly those employing lipases, have emerged as powerful tools for the synthesis of acylated naphthalene (B1677914) derivatives. researchgate.net These biocatalytic approaches offer high selectivity under mild reaction conditions, presenting a greener alternative to classical chemical methods. researchgate.netnih.gov

Lipase-Catalyzed Acylation and Hydrolysis for Regioisomeric Acetoxyhydroxynaphthalenes

Lipases are versatile enzymes that can catalyze both acylation and hydrolysis reactions with high regioselectivity. rsc.orgrsc.org This property is particularly valuable for the synthesis of specific regioisomers of acetoxyhydroxynaphthalenes from dihydroxynaphthalenes, where the similar reactivity of the hydroxyl groups poses a challenge for traditional chemical methods. rsc.orgrsc.org By selecting the appropriate lipase (B570770) and reaction conditions, it is possible to selectively acylate one hydroxyl group over another. rsc.org Conversely, enzymatic hydrolysis of diacetoxynaphthalenes can also be controlled to yield the desired monoacetate. rsc.org For example, Pseudomonas sp. lipase has been used in tert-butyl methyl ether (TBME) to hydrolyze diacetoxynaphthalenes to their corresponding monoacetates. rsc.org

Screening and Optimization of Immobilized Lipases (e.g., CAL-A, CAL-B, PSC, RMIM) for Selective Conversions

The choice of lipase is crucial for achieving high conversion and regioselectivity. Different lipases exhibit varying specificities towards different substrates. A screening of various immobilized lipases, such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PSC), and Rhizomucor miehei (RMIM), is often necessary to identify the most effective biocatalyst for a particular transformation. rsc.orgmdpi.com For instance, in the acylation of 1,7-dihydroxynaphthalene, CAL-A was optimized to achieve an 83% conversion to 7-acetoxy-1-hydroxynaphthalene. rsc.org Immobilization of lipases enhances their stability and allows for easier separation and reuse, making the process more cost-effective and sustainable. researchgate.netmdpi.com

The following table summarizes the performance of different immobilized lipases in the acylation of various dihydroxynaphthalenes.

| Lipase | Substrate | Product | Conversion (%) |

| CAL-A | 1,7-Dihydroxynaphthalene | 7-Acetoxy-1-hydroxynaphthalene | 83 |

| CAL-B | 1,3-Dihydroxynaphthalene | - | Low |

| PSC | 1,6-Dihydroxynaphthalene | - | Low |

| RMIM | 1,7-Dihydroxynaphthalene | - | Low |

Table based on data from a study on lipase-catalyzed acylation. rsc.org

Influence of Organic Solvents on Conversion and Selectivity in Enzymatic Reactions

The reaction medium plays a critical role in lipase-catalyzed reactions, significantly influencing both conversion rates and selectivity. rsc.orgrsc.orgmdpi.com The choice of organic solvent can affect the enzyme's conformation, activity, and stability. mdpi.comnih.gov Generally, lipases exhibit higher activity in hydrophobic organic solvents compared to hydrophilic ones. nih.gov However, for substrates with low solubility in nonpolar solvents, a mixture of solvents or the use of more polar solvents may be necessary. mdpi.com For instance, in the lipase-catalyzed acylation of dihydroxynaphthalenes, toluene (B28343) was used as the solvent. rsc.org The effect of different organic solvents is a key parameter that needs to be optimized to achieve the desired outcome in enzymatic synthesis. rsc.org

| Solvent | Effect on Lipase Activity | Reference |

| Toluene | Used in lipase-catalyzed acylation of dihydroxynaphthalenes. | rsc.org |

| tert-Butyl methyl ether (TBME) | Used in lipase-catalyzed hydrolysis of diacetoxynaphthalenes. | rsc.org |

| Hydrophobic Solvents (e.g., hexane, toluene) | Generally lead to higher lipase activity. | nih.gov |

| Hydrophilic Solvents (e.g., acetonitrile, acetone) | Can be suitable for polar substrates, and some lipases show good stability. | mdpi.com |

Chemo-Enzymatic Procedures for Targeted Derivatization

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysts with the versatility of chemical reactions to create complex molecules. frontiersin.orgnih.gov This approach is particularly valuable for the targeted derivatization of multifunctional compounds like this compound, allowing for regioselective modifications that are often challenging to achieve through purely chemical methods. researchgate.net Enzymes, such as lipases, operate under mild conditions and can distinguish between sterically or electronically different functional groups within a molecule, leading to high yields of specific products. mdpi.comnih.gov

A key application in the context of this compound is the selective hydrolysis of one of the two acetate (B1210297) groups. Research has demonstrated that lipases can effectively catalyze the regioselective hydrolysis of diacetoxynaphthalenes in organic solvents. researchgate.net For instance, aryl-naphthalene diacetates can be selectively hydrolyzed by AK lipase to produce the corresponding monoacetates in high yields. nih.gov The enzyme's active site preferentially binds to the more exposed acetoxymethyl group, facilitating its hydrolysis while leaving the other intact. nih.gov This method provides a direct and efficient route to differentially protected naphthalene derivatives, which are valuable intermediates for further chemical modifications. nih.gov

The table below summarizes the chemo-enzymatic approach for the selective derivatization of naphthalene diacetates.

| Substrate | Enzyme | Reaction Type | Product | Key Feature |

| Aryl-naphthalene diacetates | AK Lipase | Selective Hydrolysis | Aryl-naphthalene monoacetates | High regioselectivity; allows for differential protection of hydroxyl groups. nih.gov |

| Naphthalene diols | AK Lipase | Selective Acetylation | Regioisomeric monoacetates | Enzyme catalyzes acetylation at the more exposed hydroxyl group. nih.gov |

This enzymatic precision circumvents the need for complex protection-deprotection steps common in traditional organic synthesis, making the process more efficient and atom-economical. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry, also known as sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Its principles advocate for waste prevention, the use of catalysts over stoichiometric reagents, and the utilization of safer solvents and reaction conditions. acs.org

The development of environmentally benign synthetic protocols is a central goal of green chemistry. mdpi.com For naphthalene derivatives and related compounds, this involves creating one-pot syntheses, using aqueous media, and employing reusable catalysts to improve energy efficiency and reduce waste. tminehan.comrsc.org For example, efficient, one-pot procedures for synthesizing complex heterocyclic compounds like benzo[a]phenazine (B1654389) derivatives have been developed using catalysts such as theophylline (B1681296) in water, which is an environmentally friendly solvent. bohrium.comresearchgate.net Similarly, o-Iodoxybenzoic Acid (IBX) has been used as an initiator for one-pot syntheses of various naphthoquinone and diacetoxynaphthalene derivatives. researchgate.netacs.org These multi-step, single-pot syntheses are highly efficient as they avoid the need for isolating intermediates, thus saving time, energy, and solvents. researchgate.net

A key aspect of green reaction design is the replacement of toxic and hazardous substances with cleaner alternatives. acs.org This includes using water as a solvent and employing safer reagents that minimize environmental impact. tminehan.com In the synthesis of derivatives from this compound, N-Bromosuccinimide (NBS) is often used as a brominating agent in solvents like dilute acetic acid. ucla.edu NBS is considered a greener alternative to molecular bromine (Br₂) because it is a solid that is safer and easier to handle, and it allows for a low, controlled concentration of bromine in the reaction mixture. masterorganicchemistry.comlibretexts.org This controlled concentration helps to prevent unwanted side reactions, such as addition to double bonds, thereby increasing the selectivity and efficiency of the desired transformation. masterorganicchemistry.com

The table below highlights green chemistry approaches applicable to the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application Example | Benefit |

| Use of Safer Solvents | Performing reactions in water or dilute acetic acid. researchgate.netucla.edu | Reduces use of volatile, toxic organic solvents. |

| Catalysis | Utilizing reusable catalysts like MIL-101(Cr) or theophylline for related heterocyclic syntheses. rsc.orgbohrium.com | Increases reaction efficiency, reduces waste, allows for catalyst recovery. |

| Atom Economy / One-Pot Synthesis | IBX-initiated one-pot synthesis of 4-arylthio-1,2-diacetoxynaphthalenes. researchgate.netacs.org | Minimizes intermediate isolation, saving energy, solvents, and time. |

| Use of Safer Reagents | Employing N-Bromosuccinimide (NBS) as a brominating agent instead of liquid Br₂. ucla.edumasterorganicchemistry.com | Improved safety, handling, and reaction control. |

Mechanistic Studies of Reactions Involving this compound

Understanding reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The bromination of this compound has been a subject of such mechanistic exploration.

The reaction of this compound with N-Bromosuccinimide (NBS) in dilute acetic acid is a useful method for producing brominated juglone (B1673114) derivatives. ucla.edu When conducted at 55-65 °C, this reaction yields 5-acetoxy-2-bromojuglone in excellent yield. ucla.edu However, at lower temperatures, a different product, 5-acetoxy-2,4,4-tribromonaphthalen-1-one, becomes the predominant product, indicating a complex, temperature-dependent reaction pathway. ucla.edu

The proposed mechanism for this transformation is thought to be analogous to the chlorination of this compound. ucla.edu It is suggested that the actual brominating agent is molecular bromine, formed from the reaction of NBS with trace amounts of HBr in the acetic acid medium. ucla.edulibretexts.org The mechanism likely involves an electrophilic addition of bromine to the naphthalene ring, followed by elimination and deacetylation steps. A key intermediate in this pathway is believed to be 5-acetoxy-2,4-dibromonaphthol. ucla.edu Further bromination of this intermediate at the 4-position would lead to the observed tribromo ketone, which can then hydrolyze to the final bromojuglone product. ucla.edu

The table below summarizes the key aspects of the bromination reaction.

| Reactant | Reagent / Conditions | Major Product (55-65 °C) | Major Product (Lower Temp.) | Proposed Intermediate |

| This compound | N-Bromosuccinimide (NBS) in dilute acetic acid. ucla.edu | 5-Acetoxy-2-bromojuglone | 5-Acetoxy-2,4,4-tribromonaphthalen-1-one | 5-Acetoxy-2,4-dibromonaphthol. ucla.edu |

An alternative mechanistic pathway that has been considered for the bromination of this compound is direct electrophilic bromodeacetylation. ucla.edu In this scenario, an electrophilic bromine species would directly attack one of the acetate-bearing carbons, leading to the simultaneous substitution of a bromine atom and loss of an acetyl group (deacetylation). ucla.edu This would form a monobromophenol intermediate, which would then be rapidly brominated further to yield the observed products. ucla.edu

However, researchers studying this reaction favor the addition-elimination mechanism (the de la Mare type mechanism) over the direct electrophilic bromodeacetylation pathway, although definitive proof remains elusive. ucla.edu The formation of the trichloro intermediate during chlorination reactions, which involves both addition and "chlorodeacylation," lends support to the more complex addition-elimination model being applicable to bromination as well. ucla.edu

Investigation of Oxidation Reactions Leading to Naphthoquinones or Diacetoxynaphthalenes

The oxidation of naphthalene derivatives represents a fundamental pathway to the synthesis of naphthoquinones, a class of compounds with significant biological and material science applications. numberanalytics.com Various oxidizing agents have been explored for this transformation, including chromium trioxide, potassium permanganate, and cerium(IV) ammonium (B1175870) nitrate. numberanalytics.comgoogle.com Industrial synthesis often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. wikipedia.org

A notable method involves the oxidation of this compound. For instance, treatment of this compound with N-chlorosuccinimide in an acetic acid-water mixture can yield 2-chloro-5-acetoxy-1,4-naphthoquinone. researchgate.net This reaction highlights the conversion of the diacetoxy functionalized naphthalene core into a substituted naphthoquinone.

Furthermore, the oxidation of naphthalene itself can be achieved using various reagents to yield 1,4-naphthoquinone (B94277). nih.gov For example, a manganese(IV)-bis(hydroxo) complex has been shown to oxidize naphthalene to 1,4-naphthoquinone in the presence of an acid. nih.gov Another laboratory-scale synthesis involves the oxidation of naphthalene with chromium trioxide. wikipedia.org The choice of oxidizing agent and reaction conditions can influence the yield and the type of naphthoquinone isomer produced. numberanalytics.com

The following table summarizes different oxidation methods for producing naphthoquinones from naphthalene precursors.

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference(s) |

| Naphthalene | Vanadium oxide (catalyst), O2 | 1,4-Naphthoquinone | wikipedia.org |

| Naphthalene | Chromium trioxide | 1,4-Naphthoquinone | wikipedia.org |

| This compound | N-Chlorosuccinimide | 2-Chloro-5-acetoxy-1,4-naphthoquinone | researchgate.net |

| Naphthalene | Mn(IV)-bis(hydroxo) complex, acid | 1,4-Naphthoquinone | nih.gov |

| Naphthalene | Cerium(IV) sulfate | Naphthoquinone | google.com |

One-Pot and Cascade Synthesis Strategies

One-pot and cascade synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel.

Conversion to Brominated Juglone Acetate Derivatives via NBS Reaction

A high-yield, one-step synthesis of 2-bromojuglone acetate (5-acetoxy-2-bromo-1,4-naphthoquinone) has been achieved through the reaction of this compound with N-bromosuccinimide (NBS) in dilute acetic acid. ucla.eduresearchgate.net This oxidative bromination provides a direct route to brominated juglone derivatives, which are valuable intermediates in the synthesis of other complex molecules. ucla.edunih.govresearchgate.net The reaction proceeds in excellent yield and is a significant improvement over previous multi-step or low-yield methods. ucla.edu The mechanism is thought to involve a tribromonaphthalenone intermediate which is subsequently hydrolyzed to the final 2-bromoquinone product. ucl.ac.uk

IBX (o-Iodoxybenzoic Acid)-Initiated One-Pot Synthesis of 4-Arylthio-1,2-Diacetoxynaphthalenes

A versatile one-pot synthesis has been developed for 4-arylthio-1,2-diacetoxynaphthalenes starting from 2-naphthols, initiated by o-iodoxybenzoic acid (IBX). acs.orgacs.orgnih.gov This cascade process involves several sequential reactions within the same pot:

Oxidation: IBX mediates the oxidation of 2-naphthol (B1666908) to the corresponding 1,2-naphthoquinone. acs.orgresearchgate.netresearchgate.net

Michael Addition: A thiol is then introduced, which undergoes a Michael addition to the 1,2-naphthoquinone. acs.orgresearchgate.net

Reduction and Acetylation: Subsequent reduction and acetylation steps lead to the formation of 4-arylthio-1,2-diacetoxynaphthalenes. acs.orgresearchgate.net

This multistep, single-pot synthesis proceeds smoothly in dimethylformamide (DMF) at room temperature, providing good to excellent yields of the desired products. acs.orgresearchgate.netresearchgate.net This method showcases the power of cascade reactions in efficiently building molecular complexity from simple precursors. acs.orgacs.orgnih.gov

Development of Multi-Step Single-Pot Synthesis Approaches

The concept of multi-step, single-pot synthesis has been successfully applied to generate diverse naphthalene-based scaffolds. acs.orgacs.orgresearchgate.net The IBX-initiated cascade reaction starting from 2-naphthols is a prime example, affording not only 4-arylthio-1,2-diacetoxynaphthalenes but also 4-arylthio-1,2-naphthoquinones and 5-arylthio-/5-aminobenzo[a]phenazines through slight modifications of the reaction sequence and the addition of different nucleophiles or reagents. acs.orgnih.govresearchgate.netresearchgate.net These methodologies integrate multiple distinct reaction steps, such as oxidation, Michael addition, reduction, acetylation, and cyclocondensation, into a single, efficient operation, thereby enhancing pot economy and reducing the need for isolation of intermediates. acs.orgresearchgate.net

Derivatization and Transformation of this compound

Derivatization is a key strategy to modify the chemical properties of a molecule, often to enhance its reactivity for subsequent transformations or to improve its analytical detection. researchgate.netnih.govlibretexts.org

Formation of 1,4-Naphthoquinones and Their Substituted Derivatives

This compound serves as a versatile precursor for the synthesis of various 1,4-naphthoquinone derivatives. researchgate.netnih.gov A common initial step is the acetylation of 1,5-dihydroxynaphthalene to form this compound. researchgate.net From here, a range of substituted naphthoquinones can be prepared.

For example, as previously mentioned, oxidative bromination of this compound with NBS furnishes 5-acetoxy-2-bromo-1,4-naphthoquinone (2-bromojuglone acetate). ucla.edunih.gov Similarly, reaction with N-chlorosuccinimide yields 2-chloro-5-acetoxy-1,4-naphthoquinone. researchgate.net These halogenated juglone acetates can then be further modified. For instance, the acetate group can be hydrolyzed to a hydroxyl group, yielding the corresponding juglone derivative.

The following table presents examples of 1,4-naphthoquinone derivatives synthesized from this compound.

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | N-Bromosuccinimide (NBS), aq. Acetic Acid | 5-Acetoxy-2-bromo-1,4-naphthoquinone | ucla.edunih.gov |

| This compound | N-Chlorosuccinimide, Acetic Acid/Water | 2-Chloro-5-acetoxy-1,4-naphthoquinone | researchgate.net |

These transformations underscore the utility of this compound as a key building block in the synthesis of a variety of substituted 1,4-naphthoquinones, which are important scaffolds in medicinal chemistry and materials science. numberanalytics.comnih.govresearchgate.netnih.gov

Synthesis of Angucycline-Based Small Molecules

Angucyclines represent the most extensive group of natural products engineered by type II polyketide synthase (PKS), noted for their diverse chemical structures and biological activities. nih.gov While many angucyclines originate from a decaketide backbone formed through biosynthetic pathways, chemical synthesis provides a versatile alternative for creating these complex molecules and their analogues. nih.gov Various synthetic strategies have been developed, including Diels-Alder reactions, nucleophilic additions, and transition-metal mediated cross-couplings to construct the characteristic benz[a]anthracene framework. nih.govresearchgate.net

A key strategy involves using this compound as a precursor to essential building blocks. The treatment of this compound with N-bromosuccinimide (NBS) effectively yields 5-acetoxy-2-bromo-1,4-naphthoquinone, a bromojuglone derivative. researchgate.netd-nb.info This intermediate is a valuable component in subsequent Diels-Alder cycloadditions, which are pivotal for constructing the tetracyclic core of angucyclinone antibiotics. researchgate.netresearchgate.net

Advanced synthetic methods have also been employed to assemble the angucycline scaffold. These include Gold (III)-catalysed intramolecular [4+2] benzannulation reactions and enantioselective copper-catalysed 1,4-conjugate addition reactions, which allow for a high degree of flexibility and control in modifying the core structure. ucl.ac.uk Furthermore, the versatility of these synthetic approaches is demonstrated by the creation of novel analogues, such as 5-aza-analogues of angucyclines, which are synthesized using heterocyclic Diels-Alder strategies. researchgate.net

Table 1: Selected Synthetic Strategies for Angucycline Scaffolds

| Strategy | Key Reagents/Reaction | Purpose | Reference |

|---|---|---|---|

| Intermediate Synthesis | This compound, NBS | Preparation of 5-acetoxy-2-bromo-1,4-naphthoquinone | researchgate.net, d-nb.info |

| Cycloaddition | Bromojuglone derivatives, Dienes | Construction of the tetracyclic angucycline frame | researchgate.net, researchgate.net |

| Benzannulation | Gold (III) catalyst | Intramolecular [4+2] cyclization to form the core | ucl.ac.uk |

| Conjugate Addition | Copper catalyst | Enantioselective installation of chirality | ucl.ac.uk |

| Heterocyclic Synthesis | Azadiene derivatives | Incorporation of nitrogen to create aza-analogues | researchgate.net |

Generation of Halogenated Analogues through Bromination or Chlorination

The naphthalene core of this compound can be directly functionalized through halogenation to produce a variety of brominated and chlorinated analogues. The specific products obtained are highly dependent on the reagents and reaction conditions employed.

Bromination

The bromination of this compound can be achieved with high regioselectivity. A one-step procedure for the synthesis of 2-bromo-5-acetoxy-1,4-naphthoquinone involves the reaction of this compound with N-bromosuccinimide (NBS). researchgate.net This reaction, when carried out in a solvent system of acetic acid and water, proceeds efficiently to yield the desired product. d-nb.info The mechanism of bromination has been investigated, leading to the formation of products such as 5-acetoxy-2-bromojuglone, also known as 2-bromojuglone acetate. acs.org

Chlorination

The chlorination of this compound is more complex, yielding different products based on the solvent and reaction temperature. acs.orgrsc.org When chlorine is introduced into a solution of this compound in glacial acetic acid, a product is formed which, upon subsequent oxidation, yields 2-chloro-5-acetoxy-l,4-naphthoquinone. acs.org

Changing the solvent to carbon tetrachloride at room temperature results in a dichloro compound, which has been identified as 4,8-dichloro-5-acetoxy-1-naphthol. acs.org If the reaction is conducted at a higher temperature (80°C), a trichloro derivative can be obtained. acs.org Further studies have identified the trichloro-product formed in acetic acid or carbon disulphide as 5-acetoxy-2,4,4-trichloro-(4H)-naphthalen-1-one. rsc.orgrsc.org In contrast, performing the chlorination in chloroform (B151607) as the solvent primarily yields 5-acetoxy-2,3,4-trichloro-3,4-dihydro-(2H)-napthalen-1-one. rsc.orgrsc.org

Table 2: Halogenation Products of this compound

| Halogenation Method | Reagent(s) | Solvent | Product(s) | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid / Water | 5-Acetoxy-2-bromo-1,4-naphthoquinone | researchgate.net, d-nb.info |

| Chlorination | Chlorine (gas) | Glacial Acetic Acid | Diacetate of 4,8-dichloro-l,5-dihydroxynaphthalene | acs.org |

| Chlorination | Chlorine | Carbon Tetrachloride | 4,8-dichloro-5-acetoxy-l-naphthol (at room temp.); Trichloro derivative (at 80°C) | acs.org |

| Chlorination | Chlorine | Acetic Acid or CS₂ | 5-Acetoxy-2,4,4-trichloro-(4H)-naphthalen-1-one | rsc.org, rsc.org |

| Chlorination | Chlorine | Chloroform | 5-Acetoxy-2,3,4-trichloro-3,4-dihydro-(2H)-napthalen-1-one | rsc.org, rsc.org |

Synthesis of Diverse Naphthalene Core Compounds with Specific Substituents

Beyond the direct functionalization of this compound, a range of synthetic methodologies has been developed to construct diverse naphthalene core compounds bearing specific substituents for applications in materials science and medicinal chemistry.

One major class of compounds is the naphthalene diimides (NDIs), which are synthesized from 1,4,5,8-naphthalenetetracarboxylic acid anhydride. beilstein-journals.org The modular synthesis of core-unsubstituted NDIs is typically achieved through the condensation of the anhydride precursor with primary amines. beilstein-journals.org For core-substituted NDIs (cNDIs), a common approach involves the bromination of the naphthalene core, followed by nucleophilic substitution of the bromo groups with various amines to install desired functionalities. beilstein-journals.org

Another strategy for creating substituted naphthalene derivatives involves the condensation reaction of naphthalene-1,5-diamine with substituted aldehydes. semanticscholar.org This reaction forms a new imine (C=N) bond, providing access to a series of donor-acceptor chromophores with potential applications as photovoltaic materials. semanticscholar.org

A more unconventional approach for generating substituted naphthalenes is through skeletal editing of other heterocyclic systems. nih.gov For instance, a nitrogen-to-carbon single-atom transmutation has been demonstrated in isoquinolines. nih.gov This reaction uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source to transform the isoquinoline (B145761) ring into a naphthalene ring, a method that tolerates a wide array of functional groups, including halogens and ethers. nih.gov

Table 3: Methodologies for Synthesizing Diverse Naphthalene Core Compounds

| Synthetic Approach | Starting Material(s) | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Imide Condensation | 1,4,5,8-Naphthalenetetracarboxylic acid anhydride, Amines | Condensation | Naphthalene Diimides (NDIs) | beilstein-journals.org |

| Imine Condensation | Naphthalene-1,5-diamine, Substituted Aldehydes | Condensation | Naphthalene-based Schiff bases | semanticscholar.org |

| Skeletal Transmutation | Isoquinolines, Phosphonium ylide | Ring opening, 6π-electrocyclization, Elimination | Substituted Naphthalenes | nih.gov |

Advanced Materials and Optoelectronic Applications of 1,5 Diacetoxynaphthalene Derivatives

Organic Electronics and Semiconductor Applications

The exploration of organic semiconductors continues to be a pivotal area of research, aiming to develop materials that are not only efficient but also offer advantages in terms of cost and processing. Naphthalene (B1677914) derivatives have been extensively investigated for these applications due to their inherent aromaticity and tunable electronic characteristics.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is largely dependent on the charge transport characteristics of the organic semiconductor used. While direct studies on 1,5-diacetoxynaphthalene for this specific application are not widely documented, research into related naphthalene derivatives provides a strong indication of their potential. For instance, naphthalene diimide (NDI) derivatives have been successfully employed as n-type semiconductors in OFETs. researchgate.net The introduction of different substituents onto the naphthalene core allows for the fine-tuning of the material's electronic properties, which is a critical aspect in optimizing OFET performance. The functionalization of naphthalene-based molecules can significantly impact their charge carrier mobility, a key parameter in the efficiency of OFETs. researchgate.net

Ambipolar organic materials, which can transport both holes and electrons, are highly desirable for the fabrication of simplified and more efficient electronic circuits, such as complementary logic circuits. nih.gov The development of such materials often involves the strategic combination of electron-donating and electron-accepting moieties within a single molecule or in a blend. Naphthalene derivatives have been a focus in the design of ambipolar transistors. nih.gov By chemically modifying the naphthalene core, it is possible to modulate the frontier molecular orbital energy levels (HOMO and LUMO) to facilitate the injection and transport of both types of charge carriers. For example, a series of naphthalene derivatives have been synthesized and shown to exhibit ambipolar behavior when combined with an n-type material like copper hexadecafluorophthalocyanine (F16CuPc) in a bilayer heterojunction device. nih.gov The performance of these ambipolar devices can be optimized by adjusting the fabrication parameters, achieving both significant hole and electron mobilities. nih.gov

| Device Configuration | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

|---|---|---|

| Bilayer Heterojunction | Up to 10⁻² | Up to 10⁻² |

π-conjugated oligomers and polymers are at the heart of many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of naphthalene units into these macromolecules is a well-established strategy to enhance their electronic and optical properties. The rigid and planar structure of the naphthalene moiety can promote intermolecular π-π stacking, which is beneficial for charge transport. While specific research on polymers derived from this compound is limited, the broader class of naphthalene-based polymers has been extensively studied. For instance, copolymers incorporating naphthalene diimide units are known for their excellent electron-transporting properties. researchgate.net The optoelectronic properties of these polymers can be tuned by altering the comonomer units, thereby controlling the bandgap and emission characteristics. researchgate.net

A major driving force for the development of organic electronics is the potential for creating low-cost, large-area, and flexible devices. researchgate.net Organic semiconductors, including those based on naphthalene derivatives, can often be processed from solution, enabling fabrication techniques like printing and coating on flexible substrates. rsc.orgbeilstein-journals.org This solution-processability is a significant advantage over the high-vacuum and high-temperature processes typically required for inorganic semiconductors. The inherent flexibility of organic materials makes them ideal for applications such as flexible displays, wearable sensors, and smart textiles. researchgate.net The development of high-performance organic semiconductors from versatile and accessible building blocks like naphthalene derivatives is a key step towards realizing the full potential of flexible electronics. rsc.org

Fluorescent Probes and Sensor Development

The unique photophysical properties of naphthalene and its derivatives make them excellent candidates for the development of fluorescent probes and sensors. These tools are invaluable for detecting and quantifying a wide range of analytes in various chemical and biological systems.

Naphthalimide-based compounds, which are derivatives of naphthalene, are particularly prominent in the design of fluorescent sensors. royalsocietypublishing.orgnih.govrsc.orgnih.govmdpi.com The naphthalimide scaffold possesses a strong fluorescence and its emission properties can be readily modulated by attaching different recognition units. This "fluorophore-spacer-receptor" design allows for the creation of highly selective and sensitive probes for various ions and molecules. royalsocietypublishing.org For example, naphthalimide-based probes have been developed to detect specific metal ions, anions, and even biomolecules like histidine. rsc.org The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), where the binding of the analyte to the receptor unit alters the electronic structure of the molecule and, consequently, its fluorescence emission. royalsocietypublishing.org The synthesis of these probes is often straightforward, allowing for the creation of a diverse library of sensors for a multitude of applications. royalsocietypublishing.orgmdpi.com

| Probe Type | Target Analyte | Sensing Mechanism |

|---|---|---|

| Thio- and amino-derivatives | Proton-donor drugs (e.g., flufenamic acid) | Photoelectron Transfer (PET) |

| Pharmacophore-linked | α1-Adrenergic receptors | Receptor Binding |

| Ensemble probe | Histidine | Selective Binding |

| Boronic acid reporters | Carbohydrates | Sugar Binding |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Copper hexadecafluorophthalocyanine (F16CuPc) |

| Naphthalene diimide (NDI) |

Development of Fluorescence-Based Sensors for Selective Analyte Detection

The naphthalene framework is an excellent fluorophore, and its derivatives have been extensively developed into fluorescent probes for detecting various chemical species. mdpi.com Naphthalene-based fluorescent probes are valued for their potential in offering high sensitivity, good selectivity, and significant Stokes shifts. nih.gov The fluorescence properties of these molecules can be finely tuned by attaching different functional groups to the naphthalene ring system, which can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com

While research has explored various isomers, the core principles are applicable to derivatives of 1,5-dihydroxynaphthalene (B47172) (the active form of this compound). By incorporating specific recognition moieties (receptors) that can selectively bind to a target analyte, the fluorescence of the naphthalene core can be either enhanced or quenched upon binding. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of the analyte. For instance, naphthalene-based Schiff base derivatives have been successfully employed as chemosensors for metal ions like Al³⁺, where coordination with the metal ion leads to a distinct change in the fluorescence emission spectrum. mdpi.com Similarly, other derivatives have been designed to respond to changes in pH, demonstrating the versatility of the naphthalene scaffold in sensor design. nih.gov The development of these sensors often involves creating a system where the analyte interacts with the probe to alter its electronic state, thereby providing a measurable optical signal. mdpi.com

| Naphthalene Derivative Type | Target Analyte | Sensing Mechanism | Key Finding |

|---|---|---|---|

| Schiff Base Probe | Aluminum ions (Al³⁺) | Fluorescence enhancement | Probe demonstrated high selectivity and a low detection limit of 8.73 × 10⁻⁸ mol/L. mdpi.com |

| Vinyl Pyridinium Compound | Mitochondrial pH | pH-dependent fluorescence | Exhibited a large Stokes shift of 196 nm and a pKa suitable for mitochondrial imaging. nih.gov |

| Hydroxynaphthalene Benzophenone Schiff Base | Volatile Organic Compounds (VOCs) | Aggregation-Induced Emission (AIE) | A film sensor showed a "turn-on" fluorescence response to various VOCs. researchgate.net |

Application in High-Throughput Detection of Chiral Organic Compounds

The stereoselective recognition of chiral molecules is critical in pharmacology and materials science. Naphthalene-based structures, owing to their rigid and planar geometry, provide an excellent platform for constructing chiral sensors. When functionalized with chiral selectors, these derivatives can interact differently with the enantiomers of a target analyte, leading to a distinguishable signal.

One advanced strategy involves using chiral polymers containing binaphthalene units, which can exhibit remarkable fluorescence enhancement and high enantioselectivity toward specific chiral molecules like amino alcohols. nih.gov For example, a chiral polymer sensor demonstrated an enantiomeric fluorescence difference ratio as high as 8.99 for phenylalaninol, allowing for visual detection under a UV lamp. nih.gov

Furthermore, 1,5-dihydroxynaphthalene can serve as a precursor to naphthoquinones, such as Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), through oxidation. wikipedia.orgresearchgate.netmedchemexpress.com Naphthoquinones are redox-active compounds that can be integrated into chemometric sensing protocols for the high-throughput analysis of chiral compounds without the need for chromatographic separation. This approach relies on the reaction of the sensor molecule with the chiral analyte, which produces a unique optical response (e.g., in circular dichroism) corresponding to the analyte's concentration and enantiomeric composition.

| Sensing Platform | Target Analyte Class | Principle of Detection | Significance |

|---|---|---|---|

| Chiral Binaphthalene-Based Polymer | Chiral Amino Alcohols (e.g., Phenylalaninol) | Enantioselective "turn-on" fluorescence enhancement. nih.gov | Allows for high enantiomeric fluorescence difference ratios and naked-eye detection. nih.gov |

| Hydroxynaphthaldimine Derivatives | Chiral Amines | Chromatographic separation on chiral stationary phases. koreascience.kr | Elucidation of chiral recognition mechanisms via intermolecular interactions. koreascience.kr |

| Cyclodextrin Dimers | Divalent Chiral Guests | Enhanced binding selectivity through multivalent host-guest interactions. nih.govmdpi.com | Demonstrates that multivalency can amplify chiral recognition effects. nih.govmdpi.com |

Integration in Other Functional Materials Research

Role as Intermediates in the Synthesis of Advanced Dyes and Pigments

This compound is a protected form of 1,5-dihydroxynaphthalene, a highly valuable intermediate in the dye industry. wikipedia.org The dihydroxynaphthalene core is a key precursor for a variety of colorants, including azo dyes and naturally occurring pigments. The synthesis of 1,5-dihydroxynaphthalene typically proceeds from naphthalene-1,5-disulfonic acid via hydrolysis with a strong base. wikipedia.orgscispace.com

This intermediate readily couples with aryl diazonium salts to produce a range of diazo dyes, which are widely used in the textile industry. wikipedia.org The specific position of the hydroxyl groups on the naphthalene ring influences the final color and properties of the dye. Furthermore, the oxidation of 1,5-dihydroxynaphthalene with reagents like chromium trioxide yields Juglone, a naturally occurring naphthoquinone dye known for its characteristic color and biological activity. wikipedia.orgresearchgate.net The use of this compound offers advantages in multi-step syntheses by protecting the reactive hydroxyl groups, which can be deprotected at a later stage to yield the final diol for coupling or oxidation reactions.

| Dye/Pigment Class | Synthetic Precursor | Key Reaction | Application Area |

|---|---|---|---|

| Azo Dyes | 1,5-Dihydroxynaphthalene | Coupling with diazonium salts. wikipedia.org | Textile dyeing and printing |

| Naphthoquinone Dyes (e.g., Juglone) | 1,5-Dihydroxynaphthalene | Oxidation. wikipedia.orgresearchgate.net | Natural colorants, specialty chemicals |

| Naphthalene Diimide (NDI) Dyes | Naphthalenetetracarboxylic dianhydride (NDA) | Condensation with primary amines. acs.org | Industrial pigments, organic electronics. acs.orgemu.edu.tr |

Contribution to Interdisciplinary Advanced Materials Research

The rigid and electronically tunable nature of the 1,5-naphthalene unit makes it a desirable building block in interdisciplinary materials research, particularly for creating high-performance polymers and liquid crystals. chemscene.com Dihydroxynaphthalenes are recognized as monomers for synthesizing materials like polyimides and liquid crystals, where the defined geometry of the naphthalene core contributes to thermal stability and ordered phase formation. chemscene.com

A notable example is the use of 1,5-disubstituted naphthalene derivatives in the synthesis of novel conjugated polymers. For instance, a (1,5)naphthalene-paracyclophanediene, synthesized from a 1,5-bis(bromomethyl)naphthalene (B51781) precursor, has been designed as a monomer for ring-opening metathesis polymerization (ROMP). nih.gov This polymerization yields a poly(1,5-naphthylene-co-p-phenylenevinylene), a conjugated polymer with potential applications in organic electronics. nih.gov Furthermore, the 1,5-dihydroxynaphthalene scaffold is a popular component in supramolecular chemistry, where its ability to form hydrogen bonds and engage in π-π stacking is exploited to construct complex, self-assembled architectures. wikipedia.org These advanced materials are foundational to progress in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular machines.

| Material Type | Role of 1,5-Naphthalene Unit | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Monomer providing rigidity and conjugation | Ring-Opening Metathesis Polymerization (ROMP) of a (1,5)naphthalene-paracyclophanediene. nih.gov | Organic electronics, photovoltaics. nih.gov |

| Liquid Crystals | Core mesogenic unit | Incorporation of dihydroxynaphthalene into polymer backbones. chemscene.com | Displays, optical switches |

| Polyimides | Monomer enhancing thermal stability | Polycondensation reactions involving dihydroxynaphthalene derivatives. chemscene.com | High-temperature plastics, aerospace materials |

| Supramolecular Assemblies | Building block for self-assembly | Utilizing hydrogen bonding and π-π stacking interactions. wikipedia.org | Molecular sensing, catalysis |

Computational and Theoretical Studies on 1,5 Diacetoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the properties of molecules based on the fundamental principles of quantum mechanics. For 1,5-diacetoxynaphthalene, these studies focus on its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. A primary application is molecular geometry optimization, which identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. researchgate.netinpressco.com For naphthalene (B1677914) derivatives, the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) is commonly used to achieve reliable geometric parameters. researchgate.netnih.govnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Once the geometry is optimized, the same level of theory is used to perform vibrational frequency analysis. researchgate.net This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Theoretical vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to a better agreement with experimental data. researchgate.net This analysis allows for the unambiguous assignment of spectral bands to specific molecular motions, such as C-H stretching or C=O bending. researchgate.net

Table 1: Representative Data from DFT Geometry Optimization of a Naphthalene Derivative This table illustrates the type of data obtained from a geometry optimization calculation.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Bond Lengths | ||

| C-C (aromatic) | Distance between carbon atoms in the naphthalene ring. | 1.38 - 1.43 Å |

| C-O | Distance between the naphthalene ring carbon and the ester oxygen. | 1.38 - 1.42 Å |

| C=O | Distance between the carbonyl carbon and oxygen. | 1.20 - 1.22 Å |

| Bond Angles | ||

| C-C-C | Angle between three adjacent carbon atoms in the ring. | 118° - 122° |

| C-O-C | Angle of the ester linkage. | ~117° |

| Dihedral Angles |

Table 2: Examples of Calculated Vibrational Modes for a Naphthalene Derivative This table shows examples of vibrational modes and their typical calculated frequency ranges.

| Vibrational Mode | Description of Motion | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Stretching of the carbon-hydrogen bonds on the aromatic ring. | 3050 - 3150 |

| C=O Stretch | Stretching of the carbonyl double bond in the acetate (B1210297) groups. | 1700 - 1780 |

| C-C Stretch (ring) | Stretching of the carbon-carbon bonds within the naphthalene ring. | 1450 - 1650 |

| C-O Stretch | Stretching of the carbon-oxygen single bonds in the ester groups. | 1150 - 1300 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. worldwidejournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. samipubco.com The difference between these two energies is known as the HOMO-LUMO energy gap (ΔE), a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govworldwidejournals.com

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and polarizability. researchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. samipubco.com These energies are calculated using DFT after the molecular geometry has been optimized. For naphthalene and its derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituent groups. researchgate.netnih.gov

Table 3: Frontier Molecular Orbitals and Their Significance

| Parameter | Definition | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest molecular orbital containing electrons. | Indicates the propensity to donate electrons in a reaction. A higher energy value suggests stronger electron-donating ability. |

| LUMO Energy | Energy of the lowest molecular orbital that is empty of electrons. | Indicates the propensity to accept electrons. A lower energy value suggests stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can undergo electronic transitions more easily. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic structure by translating the complex molecular wavefunction into the familiar language of Lewis structures, including lone pairs and chemical bonds. nih.govperiodicodimineralogia.it It is a powerful tool for investigating intramolecular interactions, charge distribution, and the delocalization of electron density. researchgate.net

Table 4: Representative NBO Donor-Acceptor Interactions for this compound This table provides hypothetical examples of interactions and their significance based on NBO analysis principles.

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Interaction Type | Significance |

|---|---|---|---|

| LP(2) O(ester) | π*(C(ring)-C(ring)) | n → π* | Electron delocalization from the oxygen lone pair into the aromatic ring, contributing to resonance stabilization. |

| σ(C(ring)-C(ring)) | σ*(C(ring)-O(ester)) | σ → σ* | Hyperconjugative interaction that stabilizes the molecule by delocalizing electron density. |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orguci.edu TD-DFT is widely used to predict electronic absorption spectra (e.g., UV-Vis spectra) by calculating the vertical excitation energies required to promote an electron from the ground state to various excited states. nih.govrsc.org

The output of a TD-DFT calculation includes the excitation energies (often in electronvolts, eV), the corresponding absorption wavelengths (λ, in nanometers), and the oscillator strength (f), which indicates the probability of a given electronic transition occurring. rsc.orgresearchgate.net By analyzing the molecular orbitals involved in these transitions (e.g., HOMO→LUMO), one can characterize the nature of the electronic excitations. rsc.org

Table 5: Typical Output of a TD-DFT Calculation This table illustrates the type of information generated to predict an electronic absorption spectrum.

| Excited State | Excitation Energy (eV) | Wavelength (λ, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.87 | 320 | 0.05 | HOMO → LUMO (95%) |

| S2 | 4.25 | 292 | 0.85 | HOMO-1 → LUMO (88%) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique is particularly valuable for investigating the dynamic behavior of molecules in complex environments, such as the interaction between a substrate and an enzyme's active site. nih.govdtu.dk

MD simulations have been successfully applied to understand the regioselectivity of enzymes in reactions involving di-substituted naphthalene compounds. rsc.org In the case of the hydrolysis of diacetoxynaphthalenes catalyzed by Candida antarctica lipase (B570770) B (CAL-B), experimental results show that the enzyme preferentially hydrolyzes one of the two ester groups. rsc.org

Computational studies using MD simulations were performed to explain this observed regioselectivity. rsc.org The simulations modeled the interaction between the diacetoxynaphthalene substrate and the active site of CAL-B. A key finding was the correlation between the distance of the substrate's carbonyl carbon to the catalytic serine residue (Ser-105) and the likelihood of hydrolysis. rsc.org The simulations suggested that the acetyl group positioned closer to Ser-105 within the enzyme's binding pocket is more susceptible to nucleophilic attack by the serine hydroxyl group, thus leading to regioselective hydrolysis. rsc.org For this compound, this means the enzyme can distinguish between the two chemically equivalent but spatially distinct acetate groups based on the optimal binding orientation within the active site.

Table 6: Summary of MD Simulation Findings on Lipase Regioselectivity Based on findings from computational studies on diacetoxynaphthalene hydrolysis by CAL-B. rsc.org

| Parameter | Acetyl Group at C1 | Acetyl Group at C5 | Conclusion |

|---|---|---|---|

| Binding Orientation | One of the two groups must orient itself optimally within the active site for catalysis. | The other group is consequently positioned further from the catalytic triad. | The enzyme's active site geometry imposes a specific binding mode. |

| Key Distance Metric | Average distance between the carbonyl carbon and the hydroxyl oxygen of Ser-105. | Average distance between the carbonyl carbon and the hydroxyl oxygen of Ser-105. | A shorter distance facilitates the reaction. |

| Predicted Reactivity | The group that achieves a closer, more stable position relative to Ser-105 is preferentially hydrolyzed. | The group that is positioned further away is hydrolyzed at a much slower rate or not at all. | The regioselectivity is determined by the distance and orientation of the substrate's reactive centers relative to the enzyme's catalytic residues. |

Correlation between Catalytic Site Interactions and Reaction Preferences

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating reaction mechanisms and predicting chemical reactivity. nih.govmdpi.com For a compound like this compound, these theoretical approaches can model its interaction with a catalyst's active site. The geometry of the active site, the presence of specific functional groups, and non-covalent interactions all influence how the substrate, this compound, will bind.

The nature of this binding dictates the subsequent reaction pathway. For instance, in a hydrolysis reaction, computational models can predict whether the catalytic site favors an attack on one of the acetyl groups over the other, or if it promotes a different type of transformation altogether. By calculating the energy barriers for various possible reaction pathways, researchers can determine the most kinetically favorable outcome. nih.gov The participation of solvent molecules can also be modeled, as they can be crucial in stabilizing transition states and influencing selectivity. nih.gov For example, kinetic studies on the alkaline hydrolysis of various acetoxynaphthalenes, including the 1,5-isomer, have been conducted to understand how the substituent's position affects the reaction rate. Computational analysis of such a system would involve modeling the approach of a hydroxide (B78521) ion to the carbonyl carbon of the acetate group and calculating the activation energy of this step. The electronic properties of the naphthalene ring system, as influenced by the positions of the diacetate groups, would be a key factor in these calculations.

Structure-Activity Relationship (SAR) and Ligand Design

The naphthalene scaffold is a common motif in medicinal chemistry due to its pharmacological and anti-cancer activities. nih.gov Structure-Activity Relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are essential for optimizing lead compounds. mdpi.com Computational methods are integral to modern SAR investigations and the rational design of new therapeutic agents.

Computational techniques like molecular docking and molecular dynamics simulations are central to discovering and optimizing new drugs. mdpi.com These methods are particularly relevant in the context of naphthalene derivatives designed as inhibitors for specific biological targets, such as Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a protein that is overexpressed and constitutively activated in certain cancers, like triple-negative breast cancer (TNBC), making it an attractive therapeutic target. nih.govnih.gov

Researchers have synthesized series of naphthalene derivatives and evaluated their potential as STAT3 inhibitors. nih.gov In these studies, computational docking is used to predict how different derivatives bind to the SH2 domain of the STAT3 protein. This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for potent inhibition. For example, a synthesized naphthalene derivative, SMY002, was shown through computational modeling and subsequent experimental validation to directly interact with the STAT3 SH2-domain, which in turn inhibited the protein's phosphorylation, dimerization, and nuclear distribution. nih.gov

Below is a table representing hypothetical data from a screening of naphthalene derivatives against a target like STAT3, illustrating how computational predictions might correlate with experimental results.

| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) | Key Interacting Residues (from Docking) |

| Naphthalene Derivative 1 | -8.5 | 50 | Arg609, Ser611, Ser613 |

| Naphthalene Derivative 2 | -7.2 | 250 | Ser611, Val637 |

| Naphthalene Derivative 3 | -9.1 | 25 | Arg609, Ser611, Glu612, Ser613 |

| Naphthalene Derivative 4 | -6.5 | >1000 | Val637 |

Note: This table is illustrative and based on typical data from computational drug discovery programs.

Rational drug design is a strategy that leverages knowledge of a biological target's structure to design and synthesize new, effective molecules. mdpi.com This approach is a significant advancement over traditional trial-and-error screening methods. The design of novel agents based on a core scaffold, such as naphthalene, involves several key computational steps. nih.govnih.gov

First, a pharmacophore model is often developed. This model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For STAT3 inhibitors, this might include hydrogen bond donors/acceptors and hydrophobic regions that complement the SH2 domain's binding pocket.

Next, the core scaffold (e.g., a naphthalene structure conceptually derived from this compound) is computationally modified. Different substituents are added in silico at various positions on the naphthalene ring, and the resulting virtual compounds are docked into the target's active site. rsc.org The goal is to improve binding affinity and selectivity. For instance, adding a group that can form a strong hydrogen bond with a key residue in the active site could dramatically increase potency. This process led to the identification of compounds like SMY002, which was designed to effectively target the STAT3 signal and inhibit the growth and metastasis of TNBC cells. nih.gov

The electrochemical properties of a molecule, such as its reduction and oxidation potentials, are fundamentally linked to the energy levels of its molecular orbitals. scielo.org.za Specifically, a molecule's oxidation potential is related to the energy of its Highest Occupied Molecular Orbital (HOMO), while its reduction potential is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za According to Koopman's theorem, the ionization potential (energy required to remove an electron) can be approximated as the negative of the HOMO energy. scielo.org.za

Computational chemistry provides a direct way to calculate these molecular orbital energies. For aromatic compounds like naphthalene derivatives, DFT calculations can accurately predict the HOMO and LUMO energy levels. These calculated values can then be correlated with experimentally determined redox potentials, often measured using techniques like cyclic voltammetry (CV). scielo.org.za

Studies on related binuclear metallophthalocyanines linked by 1,8-naphthalene have demonstrated that electrochemical properties, such as the splitting of redox couples, are a consequence of intra-ring electronic interactions. dtic.mil For this compound, a similar computational analysis would yield specific energy values for its frontier orbitals.

The relationship can be summarized as follows:

Oxidation (Electron Removal) : Correlates with the HOMO energy level. A higher HOMO energy suggests the molecule is more easily oxidized (has a lower oxidation potential).

Reduction (Electron Addition) : Correlates with the LUMO energy level. A lower LUMO energy suggests the molecule is more easily reduced (has a higher reduction potential).

The following table illustrates this theoretical correlation for a series of hypothetical naphthalene derivatives.

| Compound | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Experimental Oxidation Potential (Epa, V) | Experimental Reduction Potential (Epc, V) |

| Derivative A | -6.2 | -1.5 | +1.2 | -0.8 |

| Derivative B (electron-donating group) | -5.9 | -1.4 | +0.9 | -0.9 |

| Derivative C (electron-withdrawing group) | -6.5 | -1.8 | +1.5 | -0.5 |

Note: This table is a conceptual representation of the expected trends based on theoretical principles. scielo.org.za

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. High-resolution NMR provides unambiguous data on the connectivity and spatial relationships of atoms within the 1,5-Diacetoxynaphthalene molecule.

High-Resolution ¹H-NMR and ¹³C-NMR for Detailed Structural Elucidation and Confirmation

The structure of this compound possesses a C₂h symmetry axis, which simplifies its NMR spectra. This symmetry means that corresponding protons and carbons on each of the substituted rings are chemically equivalent, leading to fewer signals than would be expected for an unsymmetrical molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals. The six protons of the two equivalent acetate (B1210297) methyl groups (-OCOCH₃) appear as a sharp singlet, typically in the range of δ 2.3-2.5 ppm. The six aromatic protons on the naphthalene (B1677914) ring system are expected to give rise to three signals, each integrating to two protons. Due to the substitution pattern, these protons form an AA'BB'C'C system, which simplifies to an ABC system for each ring. The H-2 and H-6 protons, being adjacent to the electron-withdrawing acetoxy group, would appear as a doublet. The H-3 and H-7 protons would appear as a triplet (or more accurately, a doublet of doublets) due to coupling with their two neighbors. The H-4 and H-8 protons would appear as another doublet.

¹³C-NMR Spectroscopy: The symmetry of the molecule also reduces the number of signals in the carbon-13 NMR spectrum. A total of five distinct signals are expected for the 14 carbon atoms. The two equivalent methyl carbons of the acetate groups will produce a single signal. The two carbonyl carbons of the ester groups will also be equivalent, yielding one signal. The ten carbons of the naphthalene ring will give rise to three signals for the protonated carbons and two signals for the quaternary carbons, due to the molecular symmetry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OCOCH₃ | ~2.4 | Singlet (s) | N/A | 6H |

| H-2, H-6 | ~7.4 | Doublet (d) | ~7.5 | 2H |

| H-3, H-7 | ~7.6 | Triplet (t) | ~8.0 | 2H |

| H-4, H-8 | ~7.9 | Doublet (d) | ~8.5 | 2H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCOCH₃ | ~169 |

| C-1, C-5 | ~146 |

| C-4a, C-8a (bridgehead) | ~127 |

| C-3, C-7 | ~126 |

| C-4, C-8 | ~122 |

| C-2, C-6 | ~118 |

| -OCOCH₃ | ~21 |

Application of Nuclear Overhauser Effect (nOe) for Regioisomer Differentiation

The Nuclear Overhauser Effect (nOe) is a powerful NMR technique used to determine the spatial proximity of nuclei. calstate.edu It relies on the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is highly dependent on the internuclear distance (proportional to 1/r⁶). This makes it an excellent method for distinguishing between regioisomers, such as this compound and 1,4-diacetoxynaphthalene.

In an nOe difference experiment on this compound, irradiation of the acetate methyl protons' signal (at ~2.4 ppm) would lead to a significant signal enhancement for the adjacent aromatic protons, H-2 and H-6. This is because these protons are located in close spatial proximity to the methyl groups. Conversely, no significant nOe would be expected between the methyl protons and the more distant H-4 and H-8 protons.

This nOe correlation pattern is unique to the 1,5-substitution pattern. For a different regioisomer, such as 1,4-diacetoxynaphthalene, the nOe correlations would be distinctly different. In the 1,4-isomer, irradiation of the acetate methyl protons would enhance the signals of its two ortho-protons (H-2 and H-3). By comparing the observed nOe enhancements with the patterns predicted for each possible isomer, the correct substitution pattern can be confirmed without ambiguity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are used to identify the functional groups present in a molecule and to probe its unique vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "molecular fingerprint." For this compound, the FT-IR spectrum is dominated by absorptions corresponding to the acetate functional groups and the naphthalene aromatic system.

The most prominent feature is the intense absorption band from the carbonyl (C=O) stretching vibration of the ester groups, which typically appears in the 1770-1750 cm⁻¹ region. acs.org The presence of an aromatic ring attached to the ester oxygen shifts this frequency to a higher wavenumber compared to aliphatic acetates. Other key absorptions include the C-O stretching vibrations of the ester linkage, which give rise to two distinct bands, typically around 1200 cm⁻¹ (asymmetric C-O-C stretch) and 1050 cm⁻¹ (symmetric stretch). Vibrations associated with the aromatic naphthalene core include C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹, the positions of which are characteristic of the substitution pattern. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 3000-2850 | Weak |

| Ester C=O Stretch | 1770-1750 | Very Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Asymmetric C-O-C Stretch | 1250-1150 | Strong |

| Symmetric C-O-C Stretch | 1100-1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-750 | Strong |

FT-Raman Spectroscopy for Complementary Vibrational Characterization

FT-Raman spectroscopy is a complementary technique to FT-IR. ucl.ac.uk It involves scattering of monochromatic light from a laser, where shifts in the wavelength of the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the FT-Raman spectrum provides valuable confirmatory data. The symmetric vibrations of the naphthalene ring system, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. ucla.edu This makes FT-Raman particularly useful for characterizing the aromatic core. The C=O stretch of the ester is also observable in the Raman spectrum, although it is typically less intense than in the IR spectrum. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule.

Applications in Polymer and Nanomaterial Characterization

While this compound is well-established as a synthetic intermediate in the preparation of other organic molecules, such as juglone (B1673114) derivatives, its direct application in the spectroscopic characterization of polymers and nanomaterials is not widely documented in scientific literature. ucla.eduusm.myscribd.com Its primary role remains that of a precursor or building block in multi-step organic syntheses rather than a probe or characterization agent in materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information about the chromophores present in the molecule.

While specific UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the optical properties can be inferred from the behavior of the parent naphthalene chromophore and related 1,5-disubstituted derivatives. The naphthalene core itself exhibits a characteristic absorption spectrum. The introduction of substituents onto the naphthalene ring can significantly alter the absorbance characteristics, often leading to shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε).

For instance, studies on 1,5-diisocyanonaphthalene (DIN) show a structured absorption band between approximately 250 nm and 330 nm. The most intense peak is located at 300 nm, which represents a bathochromic (red) shift compared to the absorption maximum of unsubstituted naphthalene (around 275 nm). This shift indicates electronic interaction between the aromatic system and the isocyano substituents. Similarly, functionalized materials based on a naphthalene-1,5-diamine core exhibit absorption maxima in the UV region, with some derivatives showing λmax values around 362-368 nm in acetonitrile. rsc.org

The acetoxy group (-OAc) is an auxochrome which can influence the electronic transitions of the naphthalene ring. It is expected that the presence of two acetoxy groups at the 1 and 5 positions would cause a bathochromic shift in the absorption bands of this compound compared to unsubstituted naphthalene, due to the extension of the conjugated system through the lone pairs on the oxygen atoms. The precise λmax and ε values would, however, depend on the solvent used, as solvatochromic effects can alter the energy levels of the electronic states.

Table 1: Illustrative UV-Vis Absorption Data for Related 1,5-Disubstituted Naphthalene Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| Naphthalene | Cyclohexane (B81311) | 275 | ~6,000 |

| 1,5-Diisocyanonaphthalene | Acetonitrile | 300 | ~11,000 - 15,000 |

| N,N'-(Naphthalene-1,5-diyl)bis(1-(4-nitrophenyl)methanimine) | Acetonitrile | 362 | Not Reported |